Cas no 2138559-55-2 (3-(1H-imidazol-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol)
3-(1H-imidazol-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 3-(1H-imidazol-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol
- 2138559-55-2
- EN300-1159999
-
- Inchi: 1S/C14H24N2O/c1-4-14(2,3)12-6-5-11(17)9-13(12)16-8-7-15-10-16/h7-8,10-13,17H,4-6,9H2,1-3H3
- InChI Key: PDPCYWCYKFZJHI-UHFFFAOYSA-N
- SMILES: OC1CCC(C(C1)N1C=NC=C1)C(C)(C)CC
Computed Properties
- Exact Mass: 236.188863393g/mol
- Monoisotopic Mass: 236.188863393g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 255
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 38Ų
3-(1H-imidazol-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1159999-0.05g |
3-(1H-imidazol-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol |
2138559-55-2 | 0.05g |
$959.0 | 2023-06-08 | ||
| Enamine | EN300-1159999-0.1g |
3-(1H-imidazol-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol |
2138559-55-2 | 0.1g |
$1005.0 | 2023-06-08 | ||
| Enamine | EN300-1159999-0.25g |
3-(1H-imidazol-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol |
2138559-55-2 | 0.25g |
$1051.0 | 2023-06-08 | ||
| Enamine | EN300-1159999-0.5g |
3-(1H-imidazol-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol |
2138559-55-2 | 0.5g |
$1097.0 | 2023-06-08 | ||
| Enamine | EN300-1159999-1.0g |
3-(1H-imidazol-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol |
2138559-55-2 | 1g |
$1142.0 | 2023-06-08 | ||
| Enamine | EN300-1159999-2.5g |
3-(1H-imidazol-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol |
2138559-55-2 | 2.5g |
$2240.0 | 2023-06-08 | ||
| Enamine | EN300-1159999-5.0g |
3-(1H-imidazol-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol |
2138559-55-2 | 5g |
$3313.0 | 2023-06-08 | ||
| Enamine | EN300-1159999-10.0g |
3-(1H-imidazol-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol |
2138559-55-2 | 10g |
$4914.0 | 2023-06-08 |
3-(1H-imidazol-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 3-(1H-imidazol-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol
Introduction to 3-(1H-imidazol-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol (CAS No. 2138559-55-2)
3-(1H-imidazol-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol, also known by its CAS number 2138559-55-2, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a cyclohexane ring, an imidazole moiety, and a tert-butyl group. These structural elements contribute to its potential biological activities and pharmacological properties, making it a promising candidate for various therapeutic applications.
The chemical structure of 3-(1H-imidazol-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol is particularly noteworthy due to the presence of the imidazole ring, which is a common functional group in many biologically active molecules. Imidazole rings are known for their ability to form hydrogen bonds and coordinate with metal ions, which can enhance the compound's binding affinity to specific protein targets. The tert-butyl group, on the other hand, provides steric bulk and hydrophobicity, which can influence the compound's solubility and membrane permeability.
Recent studies have explored the potential therapeutic applications of 3-(1H-imidazol-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol. One area of focus has been its anti-inflammatory properties. In vitro experiments have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human macrophages. This suggests that it may have potential as an anti-inflammatory agent for treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, 3-(1H-imidazol-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol has also been investigated for its neuroprotective properties. Preclinical studies in animal models of neurodegenerative diseases have demonstrated that this compound can reduce oxidative stress and prevent neuronal cell death. These findings suggest that it may be a valuable candidate for the development of neuroprotective drugs for conditions such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic properties of 3-(1H-imidazol-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol have also been studied in detail. Research has shown that it exhibits good oral bioavailability and a favorable pharmacokinetic profile, with a half-life that allows for once-daily dosing in preclinical models. This makes it an attractive candidate for further development as a therapeutic agent.
In terms of safety, preliminary toxicology studies have indicated that 3-(1H-imidazol-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol is well-tolerated at therapeutic doses. However, more extensive safety evaluations are needed to fully understand its long-term effects and potential side effects in humans.
The synthesis of 3-(1H-imidazol-1-yl)-4-(2-methylbutan-2-y)cyclohexan-o-l has been optimized using modern synthetic techniques, ensuring high yields and purity. This has facilitated its availability for research purposes and paved the way for further preclinical and clinical investigations.
In conclusion, 3-(1H-imidazol--y-l)-4-(2-methylbuta-n--y-l)cyclohe-x-a-n--o-l (CAS No. 2138559--5--5--) is a promising compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to explore its mechanisms of action, safety profile, and efficacy in various disease models. As more data becomes available, this compound may emerge as a valuable tool in the development of new treatments for inflammatory and neurodegenerative diseases.
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